

[3+2] cycloaddition for synthesizing bis(fluoroalkyl)pyrazoles

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Compound of Interest

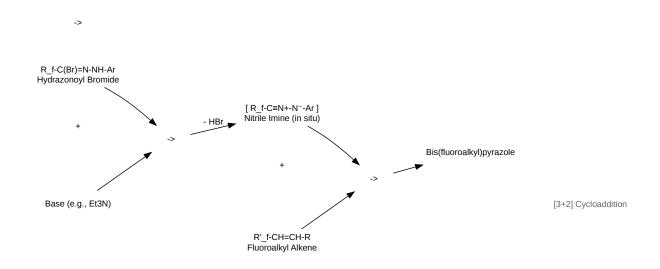
1-Benzoyl-3,5bis(trifluoromethyl)pyrazole

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General Reaction Scheme



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Caption: General scheme for the [3+2] cycloaddition synthesis of bis(fluoroalkyl)pyrazoles.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Bis(fluoroalkyl)pyrazolines

This protocol is adapted from the efficient [3+2] cycloaddition reaction of difluoromethyl or trifluoromethyl hydrazonoyl bromides with trifluoromethyl-substituted alkenes.[1]

Materials:

- Appropriate di/trifluoroacetohydrazonoyl bromide (1.0 equiv)
- Trifluoromethyl-substituted alkene (1.2 equiv)
- Triethylamine (Et3N) (2.0 equiv)
- Anhydrous solvent (e.g., Toluene, THF, or CH2Cl2)
- Round-bottom flask equipped with a magnetic stir bar and reflux condenser
- Standard glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- To a solution of the trifluoromethyl-substituted alkene (1.2 mmol) in anhydrous toluene (5 mL) in a round-bottom flask, add the corresponding di/trifluoroacetohydrazonoyl bromide (1.0 mmol).
- Add triethylamine (2.0 mmol) to the reaction mixture.
- Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).



- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove the triethylammonium bromide salt.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate mixture) to afford the desired 3,5bis(fluoroalkyl)pyrazoline.
- Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR,
 ¹°F NMR, and HRMS).

Protocol 2: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Aldehyde

This protocol describes a method for synthesizing a pyrazole aldehyde with a 3,5-bis(trifluoromethyl)phenyl substituent, which can be a versatile intermediate for further functionalization.

Materials:

- 3',5'-Bis(trifluoromethyl)acetophenone (1.0 equiv)
- 4-Hydrazinobenzoic acid (1.05 equiv)
- Anhydrous ethanol
- Anhydrous N,N-dimethylformamide (DMF)
- Phosphorous oxychloride (POCl₃) (5.0 equiv)
- Ice bath
- Standard laboratory glassware

Procedure:



- In a 100 mL round-bottom flask, combine 3',5'-bis(trifluoromethyl)acetophenone (10 mmol) and 4-hydrazinobenzoic acid (10.5 mmol).
- Add anhydrous ethanol (50 mL) and reflux the mixture for 8 hours.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the dry hydrazone intermediate.
- Add anhydrous DMF (30 mL) to the flask and stir for 15 minutes to dissolve the compound.
- Cool the flask in an ice bath.
- Add phosphorous oxychloride (50 mmol) dropwise via syringe.
- After 30 minutes, remove the ice bath and heat the mixture at 90 °C for 8 hours.
- Pour the reaction mixture into a beaker containing ice (300 mL) and stir for 10 hours to allow for precipitation.
- Filter the precipitate and wash thoroughly with water.
- Dry the solid under vacuum to yield the pure 3,5-bis(trifluoromethyl)phenyl-derived pyrazole aldehyde.

Data Presentation

The following tables summarize the scope and yields for the synthesis of various bis(fluoroalkyl)pyrazoles and pyrazolines via the [3+2] cycloaddition methodology.

Table 1: Substrate Scope and Yields for the Synthesis of 3,5-Bis(fluoroalkyl)pyrazolines



Entry	Hydrazonoyl Bromide (R_f)	Alkene (R'_f)	Product	Yield (%)
1	CF3	CF₃	1-(4- chlorophenyl)-3,5 - bis(trifluoromethy l)-4,5-dihydro- 1H-pyrazole	85
2	CF₂H	СFз	1-(4- chlorophenyl)-3- (difluoromethyl)- 5- (trifluoromethyl)- 4,5-dihydro-1H- pyrazole	78
3	CF ₃	CF₃ (with phenyl substituent)	1-(4- chlorophenyl)-5- phenyl-3,5- bis(trifluoromethy l)-4,5-dihydro- 1H-pyrazole	92
4	CF₂H	CF₃ (with phenyl substituent)	1-(4- chlorophenyl)-3- (difluoromethyl)- 5-phenyl-5- (trifluoromethyl)- 4,5-dihydro-1H- pyrazole	81
5	CF₃ (with different aryl)	CF₃	1-(4-bromophenyl)-3, 5-bis(trifluoromethy l)-4,5-dihydro- 1H-pyrazole	82







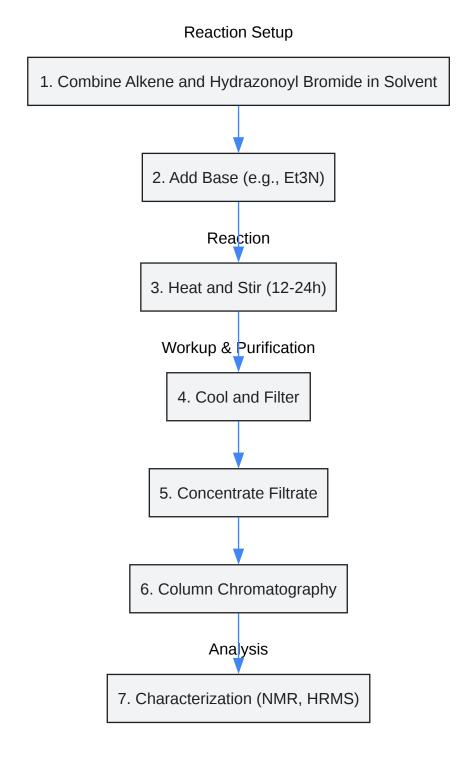
1-(p-tolyl)-3,5- CF ₃ (with bis(trifluoromethy l)-4,5-dihydro- 1H-pyrazole

Yields are based on isolated products as reported in the literature.[1]

Workflow and Mechanism Diagrams

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.





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Caption: Experimental workflow for the synthesis of bis(fluoroalkyl)pyrazoles.



Hydrazonoyl Bromide + Base HBr In Situ Generation of Fluorinated Nitrile Imine Step 2: [3+2] Cycloaddition Nitrile Imine + Fluoroalkyl Alkene Concerted Transition State Pyrazoline Ring Formation Step 3: Aromati‡ation (Optional) Pyrazoline Intermediate Oxidation Pyrazole Product

Step 1: Nitrile Imine Formation

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Caption: Proposed mechanism for the [3+2] cycloaddition synthesis of bis(fluoroalkyl)pyrazoles.

Conclusion

The [3+2] cycloaddition of in situ generated fluorinated nitrile imines with fluoroalkyl-substituted alkenes provides a robust and efficient pathway for the synthesis of bis(fluoroalkyl)pyrazoles and their pyrazoline precursors. The protocols outlined here are scalable and tolerate a range of substituents, making this methodology highly valuable for the generation of novel fluorinated heterocyclic compounds for applications in drug discovery and materials science. The provided data and workflows serve as a practical guide for researchers in this field.

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References

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria PubMed [pubmed.ncbi.nlm.nih.gov]
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